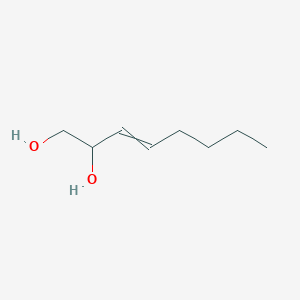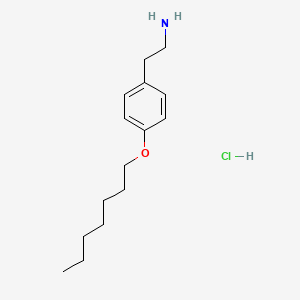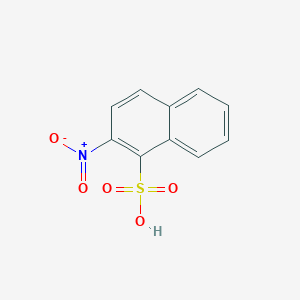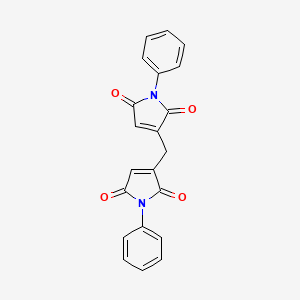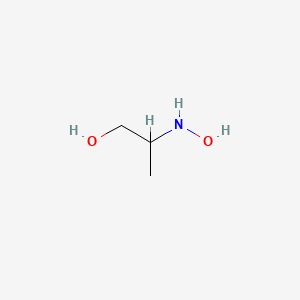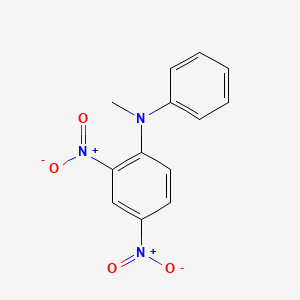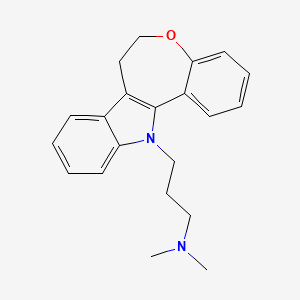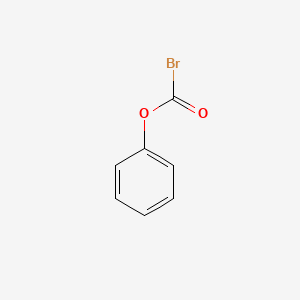
Phenyl carbonobromidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl carbonobromidate can be synthesized through the reaction of phenol with carbon tetrabromide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonobromidate ester.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and scalability of production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl carbonobromidate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phenyl carbonates.
Reduction Reactions: Reduction of this compound can yield phenyl alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Phenyl esters or ethers.
Oxidation: Phenyl carbonates.
Reduction: Phenyl alcohols.
Wissenschaftliche Forschungsanwendungen
Phenyl carbonobromidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism of action of phenyl carbonobromidate involves its reactivity towards nucleophiles and electrophiles. The bromide group is a good leaving group, making the compound highly reactive in substitution reactions. The phenyl group can stabilize intermediates through resonance, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Phenyl Carbonate: Similar in structure but with an oxygen atom instead of a bromine atom.
Phenyl Acetate: Contains an acetate group instead of a carbonobromidate moiety.
Phenyl Benzoate: Features a benzoate group in place of the carbonobromidate group.
Uniqueness: Phenyl carbonobromidate is unique due to the presence of the bromide group, which imparts distinct reactivity compared to other phenyl esters. This makes it particularly useful in specific synthetic applications where bromide’s leaving group properties are advantageous.
Eigenschaften
CAS-Nummer |
51806-30-5 |
|---|---|
Molekularformel |
C7H5BrO2 |
Molekulargewicht |
201.02 g/mol |
IUPAC-Name |
phenyl carbonobromidate |
InChI |
InChI=1S/C7H5BrO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
ABUYPZMWYIVOKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


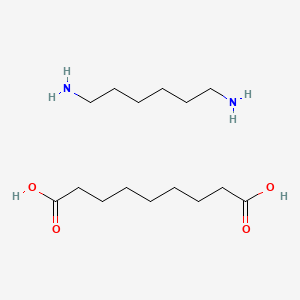
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
